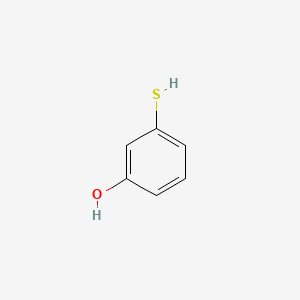

3-Hydroxythiophenol

Descripción

Propiedades

IUPAC Name |

3-sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c7-5-2-1-3-6(8)4-5/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFIAZGYBIBEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371478 | |

| Record name | 3-Hydroxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40248-84-8 | |

| Record name | 3-Hydroxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Molecules

3-Hydroxythiophenol serves as a crucial intermediate in the synthesis of complex organic molecules and heterocyclic compounds. It is particularly valuable in the production of pharmaceuticals, such as antibiotics and anti-inflammatory agents. For example, it is involved in the synthesis of KRP-203, an immunomodulating compound that has shown promise in therapeutic applications .

Synthetic Routes

The compound can be synthesized through various methods, including:

- Polycondensation with Formaldehyde : This method produces this compound-formaldehyde resin microspheres, which have enhanced photocatalytic properties .

- Substitution Reactions : The hydroxy group can be partially substituted with sulfhydryl groups to improve the compound's properties for specific applications .

Biological Applications

Enzyme Mechanisms and Thiol Probes

In biological research, this compound is utilized to study enzyme mechanisms and as a probe for thiol-containing biomolecules. Its ability to interact with various enzymes allows researchers to explore biochemical pathways and cellular processes.

Cellular Effects

The compound influences cellular functions by interacting with signaling pathways and gene expression. For instance, it has been used in the development of formaldehyde sensors due to its high selectivity towards formaldehyde, demonstrating its potential in environmental monitoring .

Material Science

Photocatalytic Applications

this compound is instrumental in the development of photocatalysts. The resin microspheres synthesized from this compound exhibit enhanced photocatalytic activity for oxygen reduction reactions (ORR), making them suitable for applications in artificial photosynthesis and hydrogen peroxide production. The introduction of sulfhydryl groups significantly improves their catalytic efficiency compared to traditional resins .

Table 1: Comparison of Photocatalytic Activity

| Material Type | H2O2 Production Rate (µm h⁻¹) | Enhancement Factor |

|---|---|---|

| Resorcinol-Formaldehyde Resin | 591 | 1x |

| This compound-Formaldehyde Resin | 2010 | 3.4x |

Case Studies

- Synthesis of Photocatalysts : A study demonstrated that this compound-formaldehyde resin microspheres achieved a H2O2 production rate of 2010 µm h⁻¹ at room temperature. This was significantly higher than that achieved using traditional resorcinol-formaldehyde microspheres, highlighting the compound's effectiveness in enhancing photocatalytic performance .

- Environmental Monitoring : The development of formaldehyde sensors using cantilevers coated with this compound showcased its utility in environmental applications. These sensors exhibited significant deflection upon contact with formaldehyde, indicating their potential for real-time monitoring of air quality.

Mecanismo De Acción

The mechanism of action of 3-hydroxythiophenol involves its ability to interact with various molecular targets through its hydroxyl and thiol groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions . The compound can modulate enzyme activity by binding to active sites or altering protein conformation . Additionally, its thiol group can undergo oxidation-reduction cycles, influencing cellular redox states and signaling pathways .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

Table 1: Key Properties of 3-Hydroxythiophenol and Analogous Compounds

Reactivity and Functional Differences

Sulfur vs. Nitro Groups: this compound: The -SH group facilitates disulfide bond formation (e.g., 3,3′-dihydroxydiphenyl disulfide ), crucial for crosslinking in materials. Its thiol group also enhances pseudocapacitance in carbon electrodes . 3-Nitrophenol: The electron-withdrawing -NO₂ group increases acidity (pKa ~8.3) compared to this compound (pKa ~9.5 for -SH), altering solubility and reactivity in electrophilic substitutions .

Boronic Acid Functionalization: 3-MPBA: The boronate moiety in 3-MPBA reacts selectively with H₂O₂, generating this compound. This property is exploited in SERS-based biosensors, unlike non-boronate analogs .

Actividad Biológica

3-Hydroxythiophenol (3-HTP), also known as 3-mercaptophenol, is an aromatic compound characterized by the presence of both hydroxyl (-OH) and thiol (-SH) functional groups. This unique structure imparts various biological activities, making 3-HTP a subject of interest in medicinal chemistry, materials science, and biochemistry. This article explores the biological activity of this compound, highlighting its antioxidant properties, photocatalytic applications, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the chemical formula C₆H₆OS and consists of a benzene ring with a hydroxyl group at the third position and a thiol group at the first position. This structural configuration allows for diverse chemical reactivity, including antioxidant activity due to its ability to scavenge free radicals.

Antioxidant Activity

One of the primary biological activities of this compound is its antioxidant properties . Research indicates that this compound can effectively scavenge free radicals, contributing to protective effects against oxidative stress. The presence of both -OH and -SH groups enhances its ability to donate electrons and stabilize free radicals, which is crucial in preventing cellular damage associated with various diseases.

Table 1: Antioxidant Activity of this compound

Photocatalytic Applications

Recent studies have explored the use of this compound in photocatalytic systems . A notable application involves its incorporation into resin microspheres for enhanced photocatalytic activity. The synthesis of this compound-formaldehyde (3-HTPF) resin microspheres showed improved oxygen reduction reaction (ORR) capabilities compared to traditional resins. The introduction of sulfhydryl groups in these microspheres significantly increased their catalytic efficiency for hydrogen peroxide (H₂O₂) production .

Table 2: Photocatalytic Activity of this compound-Based Materials

| Material | H₂O₂ Production Rate (µm h⁻¹) | Improvement Factor |

|---|---|---|

| RF Submicrospheres | 591 | - |

| 3-HTPF Microspheres | 2010 | 3.4x |

Therapeutic Potential

The dual functionality of this compound positions it as a potential candidate for therapeutic applications. Its antioxidant properties may be beneficial in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cancer. Furthermore, its ability to modulate enzyme activities suggests potential roles in drug delivery systems and biosensors .

Case Studies

- Biosensor Development : A study utilized this compound-functionalized gold nanoparticles for glucose detection, demonstrating enhanced sensitivity due to the compound's catalytic properties when interfaced with enzyme reactions .

- Photocatalysis : Research on 3-HTPF microspheres highlighted their effectiveness in environmental applications, particularly in degrading pollutants under visible light irradiation, showcasing their potential in sustainable chemistry practices .

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 3-Hydroxythiophenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves hydroxylation of thiophenol derivatives or functionalization of phenol precursors with sulfur-containing groups. For example, thiophenol intermediates can undergo regioselective hydroxylation using catalysts like copper(I) iodide under controlled pH (6.5–7.5) to minimize side reactions . Solvent choice (e.g., methanol or DMF) and temperature (60–80°C) significantly affect yield, with purity >98% achievable via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 6.8–7.2 ppm (aromatic protons) and δ 4.8 ppm (-OH, broad singlet) .

- IR : Strong absorption bands at ~3400 cm⁻¹ (O-H stretch) and 2550 cm⁻¹ (S-H stretch) confirm functional groups .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 127.1 (C₆H₆OS) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm validate purity (>98%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Sensitization Category 1 and Serious Eye Damage Category 1) .

- Ventilation : Use fume hoods to avoid inhalation; PAC-1 exposure limit is 2.1 mg/m³ .

- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of this compound in cross-coupling reactions (e.g., C-S bond formation)?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates (e.g., thiolate anions or radical species) .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ³⁴S-labeled reagents to track sulfur participation in bond cleavage/formation .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and activation energies for proposed pathways .

Q. What strategies resolve contradictions in reported physicochemical properties of this compound (e.g., solubility discrepancies)?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using standardized solvents (e.g., USP-grade DMSO) and controlled humidity (<30% RH) .

- Systematic Analysis : Compare data across peer-reviewed studies (e.g., NIST Chemistry WebBook) and validate via collaborative inter-laboratory trials .

- Advanced Analytics : Use DSC (Differential Scanning Calorimetry) to clarify melting point variations caused by polymorphic forms .

Q. How can computational models predict the environmental fate and toxicity of this compound?

- Methodological Answer :

- QSAR Modeling : Apply quantitative structure-activity relationship models (e.g., EPI Suite) to estimate biodegradation half-life (t₁/₂) and bioaccumulation potential .

- Molecular Dynamics Simulations : Simulate interactions with biological macromolecules (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

- ToxCast Data Integration : Cross-reference with chlorophenol analogs to hypothesize ecotoxicological impacts (e.g., aquatic toxicity) .

Data Contradiction and Validation

Q. Why do different studies report conflicting reactivity of this compound in oxidation reactions?

- Methodological Answer : Contradictions often arise from:

- Oxidant Selectivity : H₂O₂ may favor sulfonic acid formation, while MnO₂ promotes disulfide linkages .

- pH-Dependent Reactivity : Thiol (-SH) deprotonation at pH >8 increases nucleophilicity, altering reaction outcomes .

- Validation Approach : Use controlled kinetic experiments with standardized oxidants (e.g., tert-butyl hydroperoxide) and replicate conditions across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.